4-(2-Amino-3-cyanopyrrolo[3,2-b]quinoxalin-1-yl)benzoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-AMINO-3-CYANO-1H-PYRROLO(2,3-B)QUINOXALIN-1-YL)BENZOIC ACID typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research settings. large-scale synthesis would generally follow similar principles as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-(2-AMINO-3-CYANO-1H-PYRROLO(2,3-B)QUINOXALIN-1-YL)BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinoxaline derivatives.
Reduction: Reduction reactions can modify the cyano group to yield different functional groups.
Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline derivatives, while reduction could produce amine or aldehyde derivatives.
Scientific Research Applications
4-(2-AMINO-3-CYANO-1H-PYRROLO(2,3-B)QUINOXALIN-1-YL)BENZOIC ACID has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 4-(2-AMINO-3-CYANO-1H-PYRROLO(2,3-B)QUINOXALIN-1-YL)BENZOIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and affecting cellular processes. The exact pathways depend on the specific biological context but often involve disruption of signaling pathways critical for cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrroloquinoxaline derivatives, such as:
- 4-(2-AMINO-3-(BUTOXYCARBONYL)-1H-PYRROLO(2,3-B)QUINOXALIN-1-YL)BENZOIC ACID
- 2-AMINO-1-(4-METHOXYBENZYL)-1H-PYRROLO(2,3-B)QUINOXALINE-3-CARBONITRILE
Uniqueness
What sets 4-(2-AMINO-3-CYANO-1H-PYRROLO(2,3-B)QUINOXALIN-1-YL)BENZOIC ACID apart is its specific combination of functional groups, which confer unique reactivity and biological activity. Its cyano and amino groups, in particular, allow for diverse chemical modifications and interactions with biological targets, making it a versatile tool in research .
Properties
CAS No. |
300732-22-3 |
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Molecular Formula |
C18H11N5O2 |
Molecular Weight |
329.3 g/mol |
IUPAC Name |
4-(2-amino-3-cyanopyrrolo[3,2-b]quinoxalin-1-yl)benzoic acid |
InChI |
InChI=1S/C18H11N5O2/c19-9-12-15-17(22-14-4-2-1-3-13(14)21-15)23(16(12)20)11-7-5-10(6-8-11)18(24)25/h1-8H,20H2,(H,24,25) |
InChI Key |
IYEGONGDMXONML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C(=C(N(C3=N2)C4=CC=C(C=C4)C(=O)O)N)C#N |
solubility |
28.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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